N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine
Description
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a cyclopropane moiety.
Properties
IUPAC Name |
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-3-7(4-11-6-8)5-12-9-1-2-9/h3-4,6,9,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHVWUBJPKFFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(5-fluoropyridin-3-yl)methyl]cyclopropanone, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of more complex molecules. The compound's unique structure allows for diverse synthetic pathways that are essential in developing new materials and chemicals.
2. Biology:
In biological research, this compound is studied for its potential interactions with biomolecules. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing biochemical pathways related to various diseases. Its unique binding properties could make it a valuable candidate for further investigation into its biological activity.
3. Medicine:
this compound is being explored for its therapeutic potential in drug development. Research indicates that compounds with similar structures may exhibit anti-cancer, anti-inflammatory, and neuroprotective effects . Ongoing studies aim to elucidate its pharmacological properties and mechanisms of action, particularly in treating conditions such as pain, cancer, and neurodegenerative diseases .
4. Industry:
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing and material science.
Case Study 1: Medicinal Chemistry
A study focused on the synthesis of this compound derivatives revealed promising biological activities against specific cancer cell lines. The derivatives exhibited significant cytotoxicity, suggesting their potential as anti-cancer agents . Further investigations are needed to determine their efficacy in vivo.
Case Study 2: Chemical Reactions
Research on the chemical reactivity of this compound demonstrated its ability to undergo various transformations under different conditions. For instance, oxidation reactions yielded corresponding ketones that could serve as intermediates for further synthetic applications.
Mechanism of Action
The mechanism of action of N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and cyclopropane moiety contribute to its unique binding properties and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloropyridin-3-yl)methyl]cyclopropanamine
- N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine
- N-[(5-methylpyridin-3-yl)methyl]cyclopropanamine
Uniqueness
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.
Biological Activity
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine is a compound that has attracted significant research interest due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring bonded to a 5-fluoropyridine moiety. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable candidate in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's mechanism of action involves:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit various enzymes, including monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are crucial in regulating neurotransmitter levels and epigenetic modifications, respectively .
- Targeting Receptor Pathways : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function .
Antidepressant Effects
Research indicates that derivatives similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies on related compounds have shown significant improvements in depressive behaviors in rodents, suggesting a potential role in treating mood disorders .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. In preclinical studies, it has been shown to reduce inflammation markers in models of arthritis and inflammatory bowel disease (IBD), indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-[(5-chloropyridin-3-yl)methyl]cyclopropanamine | Chlorine instead of fluorine | Moderate MAO inhibition |
| N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine | Bromine instead of fluorine | Lower anti-inflammatory effects |
| N-[(5-methylpyridin-3-yl)methyl]cyclopropanamine | Methyl group addition | Reduced potency against MAO |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
